Hydrodolasetron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydrodolasetron is the active metabolite of dolasetron, a serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and postoperative recovery . This compound is known for its high affinity for serotonin receptors, which makes it effective in blocking the action of serotonin, a key player in the vomiting reflex .

準備方法

Synthetic Routes and Reaction Conditions

Hydrodolasetron is synthesized from dolasetron through a reduction process. Dolasetron is first reduced by carbonyl reductase to form this compound . This reaction typically occurs in the liver, where dolasetron is rapidly converted to its active metabolite .

Industrial Production Methods

The industrial production of this compound involves the synthesis of dolasetron followed by its reduction to this compound. The process includes several steps:

Synthesis of Dolasetron: Dolasetron is synthesized through a series of chemical reactions involving the formation of a quinolizidine ring system.

Reduction to this compound: Dolasetron is then reduced to this compound using carbonyl reductase.

化学反応の分析

Types of Reactions

Hydrodolasetron undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The reduction of dolasetron to this compound is a key reaction in its synthesis.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Carbonyl reductase is used for the reduction of dolasetron to this compound.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major product formed from the reduction of dolasetron is this compound . Other metabolites can be formed through oxidation and substitution reactions, depending on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Profile

Hydrodolasetron is primarily used for its antiemetic properties. It is effective in preventing:

- Chemotherapy-Induced Nausea and Vomiting (CINV) : this compound has been shown to significantly reduce nausea and vomiting in patients undergoing chemotherapy. In clinical trials, intravenous doses of dolasetron (which is rapidly converted to this compound) achieved complete suppression of vomiting in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy .

- Postoperative Nausea and Vomiting (PONV) : Studies indicate that this compound is effective in preventing PONV, with intravenous doses comparable to other established antiemetics like ondansetron . For instance, a 50 mg intravenous dose was found to be as effective as ondansetron 4 mg in mixed-gender groups .

- Radiotherapy-Induced Nausea and Vomiting (RINV) : Preliminary studies suggest that this compound may also be beneficial in preventing RINV, although further studies are needed to establish its efficacy firmly .

Pharmacokinetics

This compound exhibits a rapid onset of action due to its quick metabolism from dolasetron. The pharmacokinetic parameters include:

- Elimination Half-Life : The elimination half-life ranges from 5.5 hours to 11.0 hours, depending on the disease stage .

- Volume of Distribution : It has a mean apparent volume of distribution of approximately 5.8 L/kg in adults .

The pharmacokinetics of this compound can be influenced by renal function, with urinary excretion decreasing as renal function declines .

Analytical Methods for this compound

Recent studies have developed various analytical methods for the quantification of this compound in biological samples. A notable method is the Salt Induced Phase Separation Extraction (SIPSE) combined with High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC–ESI-MS). This method demonstrated extraction efficiencies exceeding 96% for both dolasetron and this compound, significantly outperforming traditional extraction methods like liquid-liquid extraction and albumin precipitation .

Table: Extraction Recovery and Matrix Effect Comparison

| Method | This compound Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Albumin Precipitation | 89.2 | -5.64 |

| Liquid-Liquid Extraction | 82.5 | -6.67 |

| Salt Induced Phase Separation Extraction | 96.7 | 1.45 |

Case Studies

- Chemotherapy Patients : In a clinical trial involving patients receiving cisplatin-based chemotherapy, this compound was administered intravenously at a dose of 1.8 mg/kg. The results indicated that it effectively prevented vomiting in about 50% of patients, demonstrating its utility as an antiemetic agent .

- Postoperative Settings : A study evaluated the effectiveness of this compound in preventing PONV among surgical patients. Results showed that it was comparable to ondansetron in efficacy, highlighting its potential as a preferred option for managing nausea post-surgery .

- Renal Function Impact Study : Research indicated that urinary excretion rates of this compound decreased significantly with impaired renal function, which could impact dosing strategies in patients with renal insufficiency .

作用機序

Hydrodolasetron exerts its effects by blocking serotonin 5-HT3 receptors both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . This inhibition prevents serotonin from binding to its receptors, thereby reducing the vomiting reflex . The molecular targets of this compound are the 5-HT3 receptors, and the pathways involved include the serotonin signaling pathway .

類似化合物との比較

Similar Compounds

Ondansetron: Another serotonin 5-HT3 receptor antagonist used as an antiemetic.

Granisetron: Similar to ondansetron, it is used to prevent nausea and vomiting.

Palonosetron: A second-generation 5-HT3 receptor antagonist with a longer half-life.

Uniqueness of Hydrodolasetron

This compound is unique due to its high affinity for serotonin 5-HT3 receptors and its rapid conversion from dolasetron . This makes it highly effective in preventing nausea and vomiting, with fewer side effects compared to other antiemetics .

特性

CAS番号 |

127951-99-9 |

|---|---|

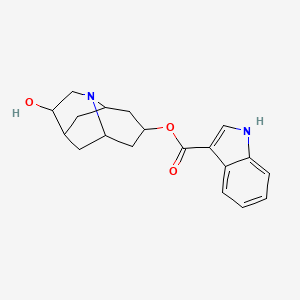

分子式 |

C19H22N2O3 |

分子量 |

326.4 g/mol |

IUPAC名 |

[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |

InChIキー |

MLWGAEVSWJXOQJ-NRVGHSGUSA-N |

SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

異性体SMILES |

C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |

正規SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。